molecular formula C11H17NO3 B14851713 (1R,3S)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol

(1R,3S)-3-Amino-1-(4-methoxyphenyl)-1,4-butanediol

Cat. No.: B14851713
M. Wt: 211.26 g/mol
InChI Key: VTWYVZSGLAKIGW-GXSJLCMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is a chiral organic compound with significant potential in various scientific fields. Its unique structure, featuring an amino group and a methoxyphenyl group, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and ®-3-amino-1-butanol.

    Condensation Reaction: The 4-methoxybenzaldehyde undergoes a condensation reaction with ®-3-amino-1-butanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol.

Industrial Production Methods

In an industrial setting, the production of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize production.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the amino group, converting it into different functional groups.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

Chemistry

(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential as a precursor to bioactive molecules. It can be used in the synthesis of pharmaceuticals and agrochemicals.

Medicine

The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

In the industrial sector, (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methoxyphenyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-Amino-1-(4-hydroxyphenyl)butane-1,4-diol: Similar structure but with a hydroxy group instead of a methoxy group.

    (1R,3S)-3-Amino-1-(4-chlorophenyl)butane-1,4-diol: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(1R,3S)-3-Amino-1-(4-methoxyphenyl)butane-1,4-diol is unique due to its specific stereochemistry and the presence of a methoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1R,3S)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol

InChI

InChI=1S/C11H17NO3/c1-15-10-4-2-8(3-5-10)11(14)6-9(12)7-13/h2-5,9,11,13-14H,6-7,12H2,1H3/t9-,11+/m0/s1

InChI Key

VTWYVZSGLAKIGW-GXSJLCMTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C[C@@H](CO)N)O

Canonical SMILES

COC1=CC=C(C=C1)C(CC(CO)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.